2,3-dimethoxy-N-(4-methoxyphenyl)benzamide
Overview
Description
2,3-dimethoxy-N-(4-methoxyphenyl)benzamide is an organic compound belonging to the benzamide class. This compound is characterized by the presence of methoxy groups at the 2 and 3 positions on the benzene ring and a methoxyphenyl group attached to the amide nitrogen. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(4-methoxyphenyl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 4-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. Solvent recycling and waste minimization strategies are also employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3-dimethoxy-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethoxy-N-(3-nitrophenyl)benzamide
- 3,4-dimethoxy-N-(4-methoxyphenyl)benzamide
- 2-methoxy-N-(4-nitrophenyl)benzamide
Uniqueness
2,3-dimethoxy-N-(4-methoxyphenyl)benzamide is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2,3-dimethoxy-N-(4-methoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-12-9-7-11(8-10-12)17-16(18)13-5-4-6-14(20-2)15(13)21-3/h4-10H,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDBLYVMMPKVKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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